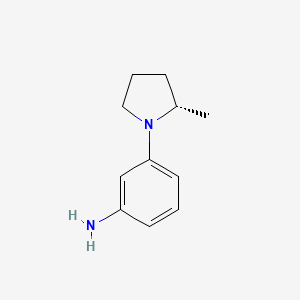

(S)-3-(2-Methylpyrrolidin-1-YL)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

3-[(2S)-2-methylpyrrolidin-1-yl]aniline |

InChI |

InChI=1S/C11H16N2/c1-9-4-3-7-13(9)11-6-2-5-10(12)8-11/h2,5-6,8-9H,3-4,7,12H2,1H3/t9-/m0/s1 |

InChI Key |

MHHWDYSEKKAECW-VIFPVBQESA-N |

Isomeric SMILES |

C[C@H]1CCCN1C2=CC=CC(=C2)N |

Canonical SMILES |

CC1CCCN1C2=CC=CC(=C2)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of S 3 2 Methylpyrrolidin 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For (S)-3-(2-Methylpyrrolidin-1-YL)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the aromatic protons and carbons of the aniline (B41778) ring, as well as the aliphatic protons and carbons of the 2-methylpyrrolidine (B1204830) ring.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns for the four protons on the aniline ring, consistent with a 1,3-disubstituted benzene (B151609) derivative. The chemical shifts of these protons are influenced by the electron-donating nature of both the amino group and the pyrrolidinyl substituent. The aliphatic region will feature signals for the protons of the 2-methylpyrrolidine ring, including the methyl group, which will appear as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the six carbons of the aniline ring and the five carbons of the 2-methylpyrrolidine ring. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern, with the carbon atoms bearing the amino and pyrrolidinyl groups showing distinct resonances. The aliphatic carbons will resonate at higher field, with the carbon of the methyl group appearing at the highest field.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.2 | m |

| NH₂ | ~3.6 | br s |

| Pyrrolidine-H (CH) | 3.0 - 4.0 | m |

| Pyrrolidine-H (CH₂) | 1.8 - 2.2 | m |

| Methyl-H (CH₃) | ~1.2 | d |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic C-N (Pyrrolidine) | 145 - 150 |

| Aromatic C-N (Amine) | 145 - 150 |

| Aromatic C-H | 110 - 130 |

| Pyrrolidine (B122466) C-N | 50 - 60 |

| Pyrrolidine CH₂ | 20 - 40 |

| Methyl C | 15 - 20 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial for determining the stereochemistry and preferred conformation of this compound in solution. researchgate.net These methods detect through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure of the molecule.

By analyzing the NOESY or ROESY spectra, it would be possible to observe correlations between the protons of the 2-methylpyrrolidine ring and the aromatic protons of the aniline ring. The presence or absence of specific cross-peaks can help to define the relative orientation of the two ring systems. For instance, a NOE correlation between the methyl protons of the pyrrolidine ring and one of the ortho-protons of the aniline ring would suggest a conformation where these groups are spatially close.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Predicted Fragmentation Pattern for this compound:

| Fragment Ion | Proposed Structure |

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of the methyl group |

| [M - C₅H₁₀N]⁺ | Cleavage of the pyrrolidine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the primary amine, the tertiary amine, the aromatic ring, and the aliphatic C-H bonds.

The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations for both the aromatic and aliphatic amines will be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹. The aromatic C-H stretching vibrations will give rise to bands above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the pyrrolidine ring and its methyl substituent are expected in the 2850-2960 cm⁻¹ range. researchgate.net

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Electronic Circular Dichroism (ECD) and Optical Rotation for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) and optical rotation are chiroptical techniques that are highly sensitive to the stereochemistry of a molecule. These methods are essential for the determination of the absolute configuration of chiral compounds like this compound.

The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The aniline moiety acts as a chromophore, and its electronic transitions will be perturbed by the chiral environment of the 2-methylpyrrolidine ring, leading to characteristic Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects can be correlated with the absolute configuration of the stereocenter. Theoretical calculations of the ECD spectrum using methods like time-dependent density functional theory (TD-DFT) can be compared with the experimental spectrum to unambiguously assign the (S)-configuration. nih.gov

Optical rotation, the measurement of the rotation of plane-polarized light by a chiral sample, provides a single value at a specific wavelength (commonly the sodium D-line at 589 nm). While less structurally informative than ECD, it is a routine method for characterizing chiral substances. The sign and magnitude of the specific rotation are characteristic of the enantiomer.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The crystal structure would reveal the dihedral angle between the plane of the aniline ring and the mean plane of the pyrrolidine ring, which is a key conformational parameter. nih.gov It would also provide information about intermolecular interactions, such as hydrogen bonding involving the primary amino group, which can influence the crystal packing. Furthermore, X-ray crystallography can be used to unequivocally determine the absolute configuration of the chiral center, typically by using anomalous dispersion effects if a suitable heavy atom is present in the crystal structure or by comparison to a known chiral reference. mdpi.commdpi.comcardiff.ac.uk

Theoretical and Computational Investigations of S 3 2 Methylpyrrolidin 1 Yl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a molecule's geometry, electronic properties, and reactivity.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. For (S)-3-(2-Methylpyrrolidin-1-YL)aniline, this would be performed using a DFT method, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

The optimization process calculates the molecular energy at various atomic arrangements, systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For this molecule, key parameters would include the dihedral angle between the plane of the aniline (B41778) ring and the pyrrolidine (B122466) ring, as well as the puckering of the five-membered ring. Studies on similar N-aryl pyrrolidines suggest that there can be a significant twist between the two ring systems to minimize steric hindrance. The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its properties and behavior. numberanalytics.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, characterizing a "hard" molecule. Conversely, a small gap indicates high chemical reactivity and polarizability, characterizing a "soft" molecule. thaiscience.info

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic system. The LUMO would likely be distributed over the aromatic ring as well. Based on DFT calculations for substituted anilines, the HOMO-LUMO gap can be estimated. thaiscience.inforesearchgate.net This gap and the energies of the frontier orbitals allow for the calculation of various quantum chemical descriptors that predict global reactivity.

| Parameter | Formula | Description | Predicted Property |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | Relates to electron-donating ability |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | Relates to electron-accepting ability |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | Hard molecules have a large ΔE |

| Chemical Softness (S) | 1 / (2η) | Inverse of hardness | Soft molecules are more reactive |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons | Indicates electron-attracting tendency |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. chemrxiv.org It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green Regions : Represent neutral or near-zero potential.

For this compound, the MEP map would likely show a region of strong negative potential (red) around the nitrogen atom of the aniline's amino group due to its lone pair of electrons. The nitrogen of the pyrrolidine ring would also exhibit negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. chemrxiv.orgnumberanalytics.com The MEP map provides a powerful predictive tool for how the molecule will interact with other molecules, including biological receptors. mdpi.com

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain, undergoing a low-energy motion known as pseudorotation. This process involves a continuous series of conformations, primarily described as envelope (E) and twist (T) forms. nih.gov

The puckering of the pyrrolidine ring can be described by a pseudorotational coordinate. A potential energy surface (PES) can be calculated to map the energy changes as the ring cycles through different conformations. The minima on this surface correspond to the most stable conformers. researchgate.net

For an unsubstituted pyrrolidine, there are ten envelope and ten twist conformations that are energetically similar. However, for a substituted ring like in this compound, the substituents create distinct energy minima. The two primary conformers are often described by the position of the N-H proton (in the parent pyrrolidine) as either axial or equatorial. acs.org In the title compound, the bulky aniline group at the nitrogen and the methyl group at the C2 position significantly influence the conformational landscape. Computational studies would aim to identify the global minimum energy structure and the energy barriers between different stable conformers. nih.govacs.org

| Conformation Type | Description | Key Feature |

|---|---|---|

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. | Designated by the out-of-plane atom (e.g., C2-endo). |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of a plane defined by the other three atoms. | Designated by the two displaced atoms (e.g., C2-endo, C3-exo). |

Substituents play a critical role in determining the preferred conformation of the pyrrolidine ring. Their size (steric hindrance) and electronic properties dictate which puckering modes are favored.

In this compound, two substituents are present:

The 3-aminophenyl group at N1 : This large, planar group will have significant steric interactions with the ring hydrogens, influencing the degree of puckering and the rotational barrier around the N-C(phenyl) bond.

The methyl group at C2 : The (S)-stereochemistry fixes the configuration at this carbon. The methyl group will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the aniline group and adjacent ring hydrogens. This preference will lock the ring into a limited set of low-energy conformations, making specific envelope or twist forms more stable than others. nih.gov

Molecular Modeling and Dynamics Simulations for Mechanistic Insights

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the molecular modeling and dynamics simulations for the compound this compound. Consequently, detailed research findings, such as conformational analysis, energy landscapes, or interaction energies derived from computational methods for this specific molecule, are not publicly available at this time.

While computational studies, including Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, are powerful tools for understanding molecular structure, reactivity, and interactions, it appears that these methods have not yet been applied to publish research specifically on this compound.

General computational approaches for similar molecules, such as other aniline or pyrrolidine derivatives, often involve the following:

Conformational Analysis: To identify the most stable three-dimensional structures of the molecule. This is crucial as the conformation can significantly influence the molecule's properties and interactions.

Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to understand the electronic properties and reactivity of the molecule.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment (e.g., a solvent or a biological target).

Without specific research on this compound, it is not possible to provide quantitative data or detailed mechanistic insights based on molecular modeling and dynamics simulations. Future computational studies on this compound would be necessary to elucidate these aspects.

Advanced Applications in Catalysis and Materials Science Academic Focus

Chiral Ligand Design for Asymmetric Catalysis

The quest for efficient and highly selective chiral ligands is a central theme in modern asymmetric catalysis. The molecular architecture of (S)-3-(2-Methylpyrrolidin-1-YL)aniline provides an excellent foundation for designing ligands that can effectively transfer chiral information to a metal center, thereby directing the stereochemical outcome of a reaction. nih.gov

This compound functions as a chiral amine ligand, where the stereogenic center in the 2-position of the pyrrolidine (B122466) ring is fundamental to inducing enantioselectivity. The nitrogen atom of the pyrrolidine and the aniline (B41778) group can act as coordination sites for metal ions. This bifunctional nature allows it to form stable chelate complexes with transition metals. The methyl group at the chiral center provides a specific steric environment that influences the spatial arrangement of substrates around the catalytic metal center, which is crucial for discriminating between enantiomeric transition states.

The modularity of ligands based on similar anilino-pyrrolidine backbones, such as (S)-N-(pyrrolidin-2-ylmethyl)aniline, allows for systematic tuning of their steric and electronic properties. researchgate.net By modifying the aniline ring or the pyrrolidine nitrogen, researchers can create a library of ligands to screen for optimal performance in various catalytic transformations. core.ac.uk

Ligands derived from chiral pyrrolidines are instrumental in a wide array of metal-catalyzed asymmetric reactions. The structural motifs present in this compound make it a suitable candidate for creating ligands for reactions such as hydrogenations, C-C bond formations, and cycloadditions.

For instance, chiral gold(I) complexes bearing ligands with a C2-symmetric 2,5-diarylpyrrolidine scaffold—a related structural motif—have been successfully employed in intramolecular [4+2] cycloadditions and the atroposelective synthesis of 2-arylindoles. nih.govacs.org In these systems, the chiral pyrrolidine unit, even when positioned remotely from the metal center, effectively creates a chiral binding pocket that directs the enantioselective folding of the substrate. nih.govacs.org Similarly, phosphorous triamide ligands derived from the closely related (S)‐N‐(pyrrolidin‐2‐ylmethyl)aniline backbone have been evaluated in copper-catalyzed Michael additions and nickel-catalyzed hydrovinylation of styrene, achieving promising enantioselectivities. researchgate.net

Below is a table summarizing the performance of related chiral pyrrolidine-based ligands in selected metal-catalyzed reactions, illustrating the potential applications for derivatives of this compound.

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Gold(I) / (R,R)-2,5-Diarylpyrrolidine Ligand | Intramolecular [4+2] Cycloaddition | Arylalkyne with alkene | 91-94% | acs.org |

| Copper(I) / (S)‐N‐(Pyrrolidin‐2‐ylmethyl)aniline-based PTA Ligand | Michael Addition | Diethylzinc to cyclohex-2-enone | Moderate | researchgate.net |

| Nickel / (S)‐N‐(Pyrrolidin‐2‐ylmethyl)aniline-based PTA Ligand | Hydrovinylation | Styrene | up to 60% | researchgate.net |

| Copper / Phosphine (B1218219) Ligand | Intramolecular Hydroamination | Alkene with amine | High | nih.govmit.edu |

This table is illustrative and based on data from structurally related compounds to demonstrate potential applications.

The pyrrolidine motif is a privileged structure in organocatalysis, famously exemplified by proline and its derivatives. unibo.itnih.gov These catalysts typically operate via enamine or iminium ion intermediates. This compound and its derivatives can serve as effective organocatalysts, particularly when further functionalized.

For example, chiral anthranilic pyrrolidine catalysts have been developed for the enantioselective Michael reaction of aldehydes and ketones with nitroalkenes. rsc.org Mechanistic studies of these systems indicate that stereocontrol is achieved through a combination of steric hindrance from substituents on the pyrrolidine ring and hydrogen-bonding interactions involving other functional groups on the catalyst. rsc.org The aniline moiety in this compound can be readily modified to introduce groups, such as carboxylic acids or thiourea (B124793) functions, that can participate in hydrogen bonding to activate and orient substrates. mdpi.com

The development of novel pyrrolidine-based organocatalysts often involves synthesizing derivatives with bulky substituents to create a more defined and sterically demanding chiral environment, which can lead to higher levels of enantioselectivity. nih.gov

Derivatization Strategies for Functional Material Development

The dual functionality of the aniline and pyrrolidine groups in this compound makes it an attractive starting point for creating more complex molecules for materials science. Through targeted chemical modifications, this core structure can be incorporated into polymers, sensors, or other advanced materials.

The aniline group is particularly amenable to a variety of chemical transformations. It can undergo reactions such as diazotization, acylation, alkylation, and condensation to attach a wide range of functional units. For instance, the aniline nitrogen can be used to form amides, sulfonamides, or imines, or it can be incorporated into heterocyclic structures. nih.gov These modifications allow for the synthesis of a diverse library of analogues with tailored properties for specific research applications, such as tuning solubility, electronic properties, or binding affinity.

Furthermore, the aniline group can be polymerized or copolymerized with other monomers to create chiral, functional polymers. Research on polyaniline derivatives has shown that N-substituted anilines can be polymerized to form soluble materials with interesting physicochemical properties. rsc.org Incorporating a chiral unit like (S)-2-methylpyrrolidine into the polymer backbone could lead to materials with applications in chiral separations or as chiral electrodes.

Functionalized pyrrolidine derivatives have shown significant promise in the development of chemical sensors and molecular probes. The pyrrolidine scaffold can be integrated into larger chromophore or fluorophore systems, where its chiral environment can influence the system's response to specific analytes.

A notable example is the incorporation of a pyrrolidine-fused chlorin (B1196114) derivative into a Metal-Organic Framework (MOF) to create a highly sensitive and selective optical sensor for nitrogen dioxide (NO2) gas. mdpi.com In this system, the pyrrolidine-containing molecule provides the desired photophysical properties (strong emission), while the MOF provides a stable and porous support structure that facilitates interaction with the analyte. mdpi.com The electron-donating character of the pyrrolidine nitrogen can modulate the electronic properties of an attached aromatic system, making it sensitive to electron-deficient analytes like NO2. This principle could be applied by functionalizing the aniline ring of this compound with a suitable fluorophore to develop novel chiral sensors.

Intermediate in Complex Molecule Synthesis

The strategic importance of "this compound" in organic synthesis stems from its unique bifunctional nature. It combines a well-defined stereogenic center within the 2-methylpyrrolidine (B1204830) moiety with a versatile aniline functional group. This combination makes it a valuable intermediate for the construction of complex, optically active molecules, particularly in the fields of medicinal chemistry and materials science. The inherent chirality of the molecule provides a powerful tool for controlling the three-dimensional architecture of the final products.

Precursor in the Stereoselective Synthesis of Optically Active Heterocycles

The synthesis of enantiomerically pure heterocyclic compounds is a cornerstone of modern drug discovery. mdpi.comdntb.gov.ua Chiral building blocks that can impart stereochemical information during a synthetic sequence are highly sought after. "this compound" serves as an exemplary precursor in this context, where the aniline nitrogen acts as a nucleophile to participate in cyclization reactions, while the adjacent chiral pyrrolidine ring directs the stereochemical outcome.

The (S)-configuration of the 2-methylpyrrolidine moiety provides a fixed stereochemical anchor. When the aniline portion of the molecule participates in a ring-forming reaction, such as a condensation with a prochiral dicarbonyl compound or an intramolecular cyclization, the steric hindrance and electronic environment created by the chiral pyrrolidine ring favor the formation of one diastereomer over the other. This process allows for the efficient transfer of chirality from the starting material to the newly formed heterocyclic product.

For instance, in a hypothetical reaction with an electrophilic partner leading to cyclization, the approach of the electrophile is directed by the bulky and stereochemically defined pyrrolidine substituent. This leads to the formation of a new stereocenter in the heterocyclic ring with a predictable configuration relative to the (S)-center on the pyrrolidine. This strategy is a powerful method for constructing complex polycyclic systems containing multiple stereocenters. The pyrrolidine scaffold itself is a common structural motif in a vast number of biologically active compounds and approved drugs, highlighting the utility of such precursors. mdpi.comunibo.itnih.gov

| Reactant/Precursor | Reaction Type | Potential Optically Active Heterocycle | Key Stereochemical Influence |

|---|---|---|---|

| This compound | Pictet-Spengler Reaction (with an aldehyde) | Chiral Tetrahydroquinoline Derivative | The (S)-2-methylpyrrolidine group directs the facial selectivity of the intramolecular cyclization, determining the stereochemistry at the newly formed stereocenter. |

| This compound | Condensation and Intramolecular Cyclization (with a β-ketoester) | Chiral Dihydropyridinone Derivative | Steric hindrance from the chiral pyrrolidine substituent influences the conformation of the reaction intermediate, leading to a diastereoselective ring closure. |

| This compound | [3+2] Cycloaddition | Substituted Pyrrolidine Derivatives | The inherent chirality of the precursor can control the diastereoselectivity of the cycloaddition, resulting in enantioenriched products with multiple stereocenters. nih.gov |

Stereocontrol in the Formation of Multiple Stereocenters

Beyond the synthesis of single heterocyclic rings, "this compound" is instrumental in synthetic strategies that require the controlled formation of multiple stereocenters. nih.govnih.gov In complex molecule synthesis, establishing the correct relative and absolute stereochemistry of numerous chiral centers is a significant challenge. The principle of substrate-controlled diastereoselection, where an existing stereocenter in a molecule directs the formation of subsequent stereocenters, is a key strategy to address this. nih.govdiva-portal.org

The stereogenic center at the C2 position of the pyrrolidine ring in "this compound" can exert powerful stereocontrol over reactions occurring elsewhere in the molecule. For example, if a side chain containing a prochiral center is attached to the aniline nitrogen or the aromatic ring, the chiral pyrrolidine can direct the stereochemical outcome of reactions at that side chain. This diastereoselective influence is transmitted through space, with the conformation of the molecule dictating the preferred trajectory of incoming reagents.

This approach is particularly valuable in cascade or tandem reactions where multiple bonds and stereocenters are formed in a single, efficient operation. nih.gov The initial chirality of the "this compound" core is relayed through the synthetic sequence, ensuring the final product is obtained as a single, desired diastereomer. This level of control is crucial for producing complex natural products and pharmaceutical agents where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

| Derivative of this compound | Reaction Type | New Stereocenter(s) Formed | Mechanism of Stereocontrol |

|---|---|---|---|

| N-acylated derivative with a prochiral enolate | Aldol (B89426) Addition | Two new adjacent stereocenters (β-hydroxy amine) | The chiral pyrrolidine acts as an internal chiral auxiliary, directing the enolate to attack a specific face of the aldehyde, resulting in high diastereoselectivity. |

| Derivative with an appended alkene | Diastereoselective Dihydroxylation | Two new stereocenters on the former double bond | The reagent (e.g., OsO₄ with a chiral ligand or substrate control) approaches the alkene from the less sterically hindered face, as dictated by the conformation enforced by the pyrrolidine ring. |

| Iminium ion formed from an N-alkylated derivative | Nucleophilic Addition | One new stereocenter adjacent to the nitrogen | The (S)-2-methylpyrrolidine group shields one face of the iminium ion, forcing the nucleophile to attack from the opposite face, leading to a single stereoisomer. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-(2-Methylpyrrolidin-1-YL)aniline, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions, leveraging chiral auxiliaries or asymmetric catalysis to control stereochemistry. Enantiomeric purity is typically verified using chiral HPLC or circular dichroism (CD) spectroscopy. For intermediates, consider meta-substitution strategies for aniline derivatives, as described in meta-carbonyl aniline synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves the methylpyrrolidinyl and aniline moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography using SHELXL software (e.g., for resolving chiral centers) provides structural validation .

Q. How should this compound be handled and stored to ensure safety and stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Use PPE (gloves, goggles) due to its irritant properties (Xi classification). Stability studies (TGA/DSC) under varying humidity/temperature conditions are recommended .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound in coordination complexes?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess ligand behavior. This is critical for designing tetradentate platinum complexes, as seen in luminescent materials research .

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

- Methodological Answer : Disorder in the pyrrolidinyl ring or aniline group requires iterative refinement using SHELXL’s PART and SIMU instructions. High-resolution data (≤ 0.8 Å) and Hirshfeld atom refinement (HAR) improve accuracy .

Q. How does the steric and electronic profile of this compound influence its reactivity in catalytic systems?

- Methodological Answer : Steric maps (using Tolman cone angles) and Hammett σ⁺ values quantify substituent effects. Kinetic studies (e.g., turnover frequency in cross-coupling reactions) correlate with ligand design principles for transition-metal catalysts .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of enantiopure this compound?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Optimize crystallization conditions (solvent polarity, cooling rates) to enhance enantioselectivity, as outlined in meta-substituted aniline protocols .

Data Contradictions and Resolution

Q. How should conflicting NMR data on the methylpyrrolidinyl moiety’s conformation be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.